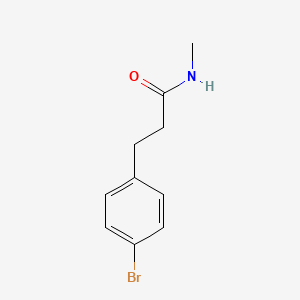
3-(4-溴苯基)-N-甲基丙酰胺
描述
3-(4-bromophenyl)-N-methylpropanamide, also known as 3-bromo-N-methyl-4-phenylpropanamide, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, solid compound with a molecular weight of 251.26 g/mol, and is soluble in most organic solvents. It has been extensively studied in recent years due to its potential applications in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-bromophenyl)-N-methylpropanamide, focusing on six unique fields:
Pharmaceutical Development
3-(4-Bromophenyl)-N-methylpropanamide is a compound of interest in pharmaceutical research due to its potential therapeutic properties. It has been studied for its role in the development of new drugs targeting various diseases, including cancer and inflammatory conditions. The compound’s structure allows for modifications that can enhance its efficacy and reduce side effects, making it a valuable candidate in drug design and synthesis .
Organic Synthesis
In organic chemistry, 3-(4-bromophenyl)-N-methylpropanamide serves as a versatile building block for the synthesis of more complex molecules. Its bromine atom can participate in various substitution reactions, facilitating the creation of diverse chemical structures. This makes it a useful intermediate in the synthesis of heterocyclic compounds, which are important in medicinal chemistry and materials science .
Material Science
The compound is also explored in material science for the development of new materials with unique properties. For instance, it can be used in the synthesis of liquid crystalline polymers, which have applications in display technologies and advanced materials. The presence of the bromophenyl group contributes to the thermal stability and mechanical properties of these polymers .
Biological Studies
3-(4-Bromophenyl)-N-methylpropanamide is utilized in biological studies to investigate its effects on various biological systems. Researchers study its interactions with enzymes, receptors, and other biomolecules to understand its potential as a bioactive compound. These studies can lead to the discovery of new biochemical pathways and therapeutic targets .
Chemical Biology
In chemical biology, this compound is used as a probe to study biological processes at the molecular level. Its ability to interact with specific proteins and nucleic acids makes it a valuable tool for elucidating the mechanisms of action of various biological molecules. This can aid in the development of new diagnostic tools and therapeutic strategies .
Environmental Chemistry
Environmental chemists study 3-(4-bromophenyl)-N-methylpropanamide to understand its behavior and impact in the environment. This includes its degradation pathways, persistence, and potential toxicity to aquatic and terrestrial organisms. Such studies are crucial for assessing the environmental risks associated with the use and disposal of this compound.
Pharmaceutical Development Organic Synthesis Material Science Biological Studies Chemical Biology : Environmental Chemistry
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which share a similar structure, interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .
Biochemical Pathways
For instance, they have been found to inhibit the replication of various viruses, reduce inflammation, inhibit the growth of cancer cells, and exhibit antioxidant properties .
Pharmacokinetics
Similar compounds, such as indole derivatives, are known for their broad-spectrum biological activities, suggesting that they may have favorable adme properties .
Result of Action
Similar compounds, such as indole derivatives, have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Similar compounds, such as indole derivatives, are known to exhibit their biological activities under a variety of conditions .
属性
IUPAC Name |
3-(4-bromophenyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHOEWQXEISQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296015 | |
| Record name | 4-Bromo-N-methylbenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-N-methylpropanamide | |
CAS RN |
942598-36-9 | |
| Record name | 4-Bromo-N-methylbenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942598-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-methylbenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3170290.png)
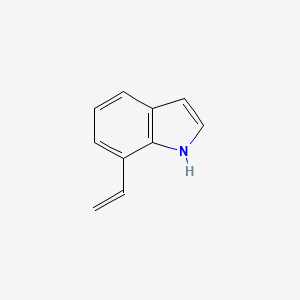
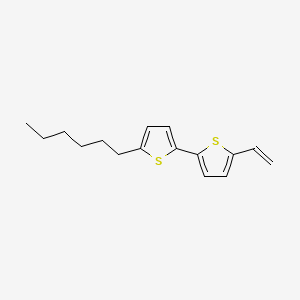
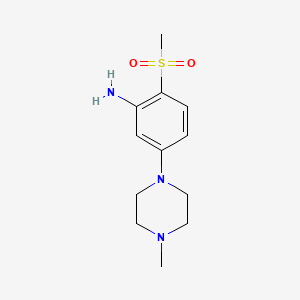
![2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol](/img/structure/B3170334.png)
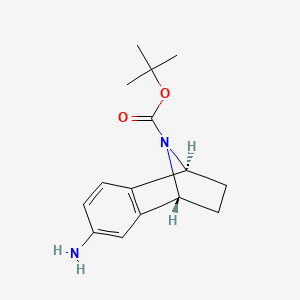
![benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate](/img/structure/B3170350.png)
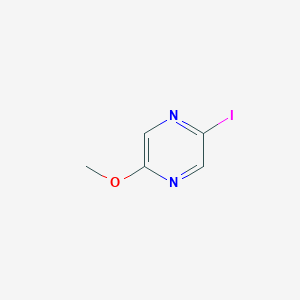
![5-Methoxy[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B3170366.png)

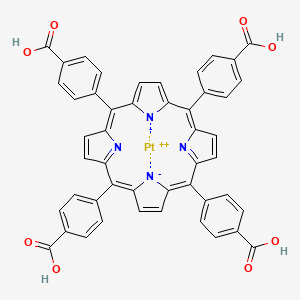
![N-{4-[(6-methyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-5-yl)amino]phenyl}acetamide](/img/structure/B3170378.png)
![Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate](/img/structure/B3170384.png)